molecular formula C14H16N2O2S B8454309 4-Isothiocyanatophenyl cyclohexylcarbamate CAS No. 62097-96-5

4-Isothiocyanatophenyl cyclohexylcarbamate

Cat. No. B8454309
M. Wt: 276.36 g/mol
InChI Key: RXLHOVDMXPAJNK-UHFFFAOYSA-N
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Patent
US04000253

Procedure details

By a procedure similar to that of Example I, the above compound (3.9 g., m.p. 170°-173° C.) was prepared from 3.8 g. (0.025 m.) of p-hydroxyphenylisothiocyanate and 3.2 g. (0.025 m.) of cyclohexylisocyanate, using 50 mls. of benzene as a solvent and 3 drops each of triethylamine and dibutyltin dilaurate as catalysts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.[CH:11]1([N:17]=[C:18]=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>C1C=CC=CC=1.C(N(CC)CC)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>[CH:11]1([NH:17][C:18]([O:1][C:2]2[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=2)=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)N=C=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By a procedure similar to that of Example I, the above compound (3.9 g., m.p. 170°-173° C.) was prepared from 3.8 g

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC(=O)OC1=CC=C(C=C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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